

Application Notes and Protocols: R-82150 Stock Solution Preparation and Experimental Use

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Compound of Interest

Compound Name: R-82150

Cat. No.: B1678730

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stock solutions of the non-nucleoside reverse transcriptase inhibitor (NNRTI) **R-82150**. Additionally, protocols for the use of **R-82150** in common experimental assays are outlined to facilitate its application in antiviral research and drug development.

R-82150: Key Properties and Storage

R-82150 is an antiviral compound belonging to the tetrahydroimidazo[4,5,1-jk]-[1][2]-benzodiazepin-2(1H)-thione family of molecules. A summary of its key chemical and physical properties is provided in the table below.

Property	Value
Molecular Weight	287.42 g/mol
Chemical Formula	C ₁₆ H ₂₁ N ₃ S
Appearance	Solid powder
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)
Storage (Powder)	Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C, dry and dark.
Storage (Stock Solution in DMSO)	Short-term (days to weeks): 0 - 4°C. Long-term (months to years): -80°C.

Protocol 1: Preparation of a 10 mM R-82150 Stock Solution

This protocol describes the preparation of a 10 millimolar (mM) stock solution of **R-82150** in DMSO. This concentration is a common starting point for subsequent serial dilutions for various in vitro assays.

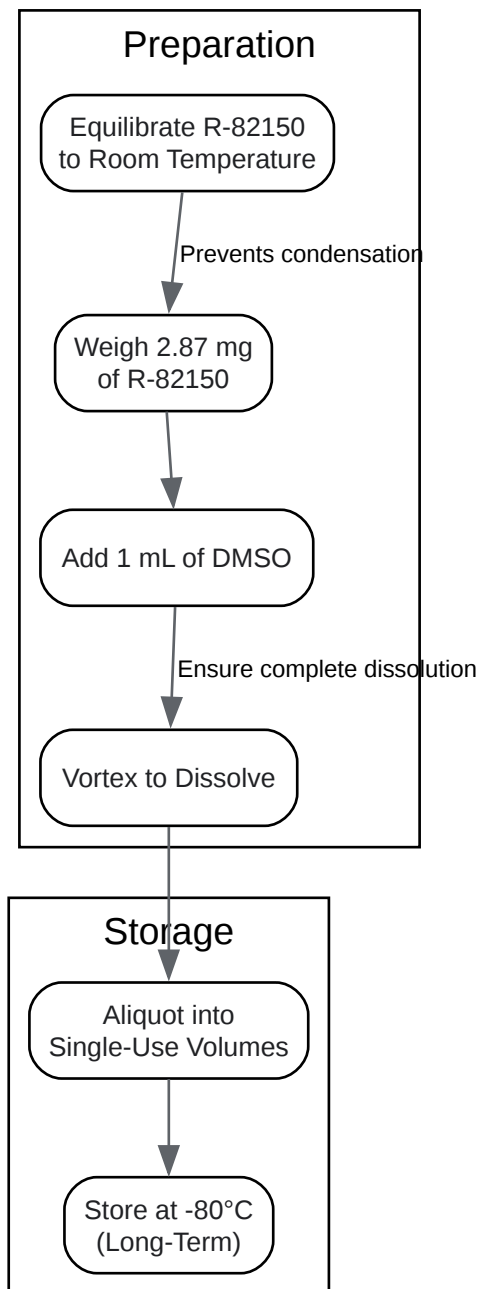
Materials:

- **R-82150** powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- Equilibrate **R-82150**: Before opening, allow the vial of **R-82150** powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.
- Weigh **R-82150**: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 2.87 mg of **R-82150** powder into the tube.
 - Calculation:
 - Desired Concentration (M) = 0.010 mol/L
 - Molecular Weight (MW) = 287.42 g/mol
 - Desired Volume (V) = 1 mL = 0.001 L
 - Mass (g) = $M \times MW \times V = 0.010 \text{ mol/L} \times 287.42 \text{ g/mol} \times 0.001 \text{ L} = 0.0028742 \text{ g} = 2.87 \text{ mg}$
- Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed **R-82150**.
- Ensure Complete Dissolution: Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
- Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound. Store the aliquots at -80°C for long-term storage. For short-term use, aliquots can be stored at -20°C for up to a month.

Workflow for 10 mM R-82150 Stock Solution Preparation



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Preparation and storage of **R-82150** stock solution.

Protocol 2: Determination of IC₅₀ in a HIV-1 Reverse Transcriptase Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of **R-82150** against HIV-1 reverse transcriptase (RT). This is a cell-free, enzymatic assay. Commercially available HIV-1 RT assay kits can be adapted for this purpose.

Materials:

- 10 mM **R-82150** stock solution in DMSO
- HIV-1 Reverse Transcriptase (recombinant)
- Reaction buffer (specific to the RT enzyme)
- Template/primer (e.g., poly(A)•oligo(dT))
- dNTPs (including a labeled dNTP, e.g., ³H-dTTP or DIG-dUTP)
- Assay plates (e.g., 96-well)
- Scintillation counter or plate reader (depending on the detection method)
- DMSO (for controls and dilutions)
- Nuclease-free water

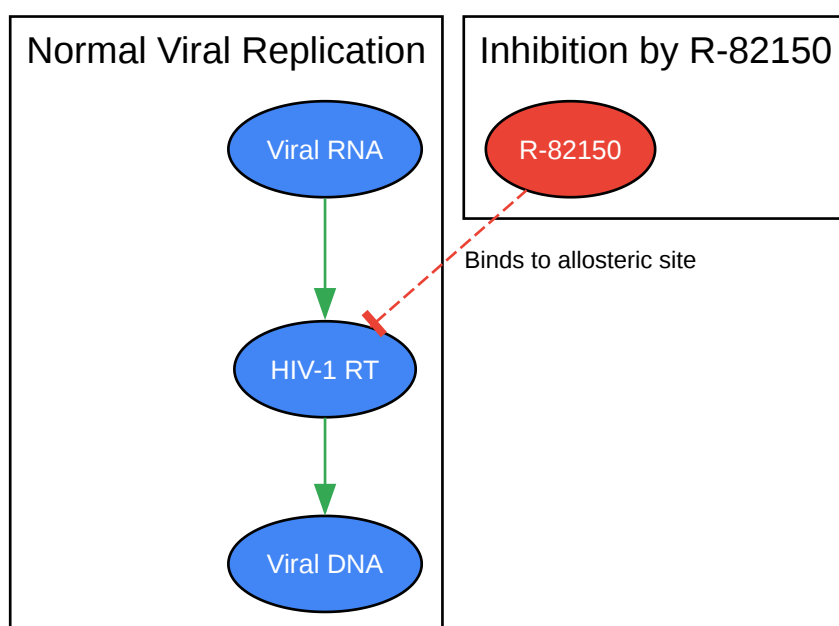
Procedure:

- Prepare Serial Dilutions of **R-82150**:
 - From your 10 mM stock, prepare a series of dilutions in DMSO. For example, to create a 1 mM intermediate stock, mix 10 µL of 10 mM **R-82150** with 90 µL of DMSO.
 - From the 1 mM stock, perform further serial dilutions in the assay reaction buffer to achieve the desired final concentrations for the assay (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including controls, is consistent and low (typically ≤ 1%).
- Prepare the Reaction Mixture: In each well of the assay plate, combine the reaction buffer, template/primer, dNTPs, and the appropriate dilution of **R-82150** or DMSO (for the no-

inhibitor control).

- Initiate the Reaction: Add the HIV-1 RT enzyme to each well to start the reaction.
- Incubate: Incubate the plate at the optimal temperature for the enzyme (typically 37°C) for a defined period (e.g., 60 minutes).
- Stop the Reaction and Detect: Stop the reaction and quantify the amount of newly synthesized DNA according to the manufacturer's protocol for the specific assay kit (e.g., by precipitation and scintillation counting for radiolabeled nucleotides, or by an ELISA-based method for DIG-labeled nucleotides).
- Data Analysis:
 - Calculate the percentage of RT inhibition for each **R-82150** concentration relative to the no-inhibitor control.
 - Plot the percent inhibition against the logarithm of the **R-82150** concentration.
 - Use a non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC₅₀ value.

HIV-1 Reverse Transcriptase Inhibition Pathway



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R-82150 inhibits HIV-1 reverse transcriptase.

Protocol 3: Cell-Based Antiviral Activity Assay (MTT Assay)

This protocol outlines a method to assess the antiviral activity of **R-82150** in a cell-based assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method to measure cell viability.

Materials:

- 10 mM **R-82150** stock solution in DMSO
- Susceptible host cells (e.g., MT-4 cells)
- HIV-1 viral stock
- Complete cell culture medium
- 96-well cell culture plates
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Plate reader (570 nm)
- DMSO

Procedure:

- **Cell Seeding:** Seed the host cells into a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
- **Prepare Drug Dilutions:** Prepare serial dilutions of **R-82150** in complete cell culture medium from your 10 mM stock. Ensure the final DMSO concentration is non-toxic to the cells

(typically < 0.5%). Include cell control wells (no virus, no drug) and virus control wells (virus, no drug).

- Infection and Treatment: Add the HIV-1 virus stock to the appropriate wells (at a predetermined multiplicity of infection, MOI). Immediately after, add the serially diluted **R-82150** or medium with DMSO to the respective wells.
- Incubation: Incubate the plate for a period that allows for viral replication and cytopathic effects to become apparent (e.g., 3-5 days) at 37°C in a humidified CO₂ incubator.
- MTT Assay:
 - Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
 - Add the solubilization buffer to each well to dissolve the formazan crystals.
- Measure Absorbance: Read the absorbance of the plates on a plate reader at 570 nm.
- Data Analysis:
 - Calculate the percentage of cell protection for each **R-82150** concentration compared to the virus control (0% protection) and cell control (100% protection).
 - Plot the percentage of protection against the logarithm of the **R-82150** concentration and determine the EC₅₀ (50% effective concentration) using non-linear regression.
 - Similarly, a cytotoxicity curve can be generated by treating uninfected cells with the same drug concentrations to determine the CC₅₀ (50% cytotoxic concentration). The selectivity index (SI = CC₅₀/EC₅₀) can then be calculated.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup, cell lines, and virus strains. Always adhere to appropriate safety guidelines when handling chemical and biological materials.

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